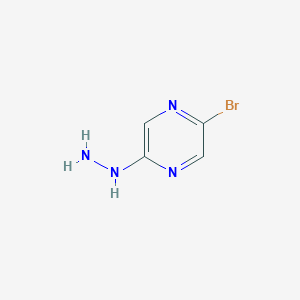

2-Bromo-5-hydrazinopyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromopyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQSLQZMLPTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672323 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-24-3 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Bromination of a Hydrazinopyrazine Precursor:an Alternative, Though Potentially More Challenging, Route Would Involve the Direct Bromination of 2 Hydrazinopyrazine. the Hydrazine Moiety is a Strong Activating Group, Which Can Make Regioselective Bromination Difficult. to Achieve Selectivity, It May Be Necessary to First Protect the Hydrazine Group, for Example, by Converting It to a Hydrazone. Following Protection, the Bromination of the Pyrazine Ring Could Be Attempted Using a Suitable Brominating Agent Such As N Bromosuccinimide Nbs in a Polar Solvent.heteroletters.orgmodern Methods, Such As Palladium Catalyzed C H Bond Bromination Using N Halosuccinimides, Could Also Be Explored for Greater Control.organic Chemistry.orgafter Successful Bromination, the Protecting Group on the Hydrazine Moiety Would Need to Be Removed to Yield the Final Product.

Purity Assessment and Isolation Techniques in 2-Bromo-5-hydrazinopyrazine Synthesis

The successful synthesis of this compound is contingent upon effective purification and characterization of the final product. After the reaction is complete, the crude product must be isolated from the reaction mixture, which may contain unreacted starting materials, by-products, and residual reagents.

Standard work-up procedures typically involve quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

For purification, several techniques can be employed:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. A suitable eluent system is chosen to allow for the separation of the target compound from any impurities.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked.

The purity of the isolated this compound is typically assessed using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and to assess its purity. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, further confirming its identity.

Elemental Analysis: This method determines the elemental composition of the compound, providing further evidence of its purity and confirming its molecular formula.

Through the careful application of these synthetic and purification techniques, this compound can be obtained in a state of high purity, suitable for its intended research applications.

Chemical Reactivity and Derivatization of 2 Bromo 5 Hydrazinopyrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group in 2-bromo-5-hydrazinopyrazine is a potent nucleophile, readily participating in reactions with electrophilic species. This reactivity is central to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

A fundamental reaction of the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to yield hydrazones. researchgate.netresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-NH- linkage. researchgate.netnih.gov

The reaction of this compound with various carbonyl compounds provides a straightforward route to a library of pyrazine-based hydrazones. These reactions are often carried out in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. researchgate.net The resulting hydrazones are valuable intermediates in their own right, serving as precursors for further cyclization reactions or as final products with specific biological or chemical properties. The synthesis of hydrazones from hydrazides and various aldehydes is a well-established method for creating diverse molecular libraries. jyoungpharm.org

A general scheme for the synthesis of pyrazine-based hydrazones is depicted below:

In this reaction, this compound reacts with a generic aldehyde or ketone (where R1 and R2 can be hydrogen, alkyl, or aryl groups) to form the corresponding hydrazone derivative.

A wide array of aldehydes and ketones can be employed in condensation reactions with this compound to generate a diverse set of hydrazone derivatives. researchgate.net The choice of the carbonyl compound influences the steric and electronic properties of the resulting hydrazone, which in turn can affect its chemical reactivity and biological activity. Both aliphatic and aromatic aldehydes and ketones have been successfully used in similar condensation reactions to produce hydrazones with varied substituents. researchgate.netnih.gov The reactivity of the carbonyl group is a key factor, with aldehydes generally being more reactive than ketones.

| Carbonyl Compound | R1 | R2 | Resulting Hydrazone Type |

| Formaldehyde | H | H | Aldohydrazone |

| Acetaldehyde | CH₃ | H | Aldohydrazone |

| Acetone | CH₃ | CH₃ | Ketohydrazone |

| Benzaldehyde | C₆H₅ | H | Aldohydrazone |

| Acetophenone | C₆H₅ | CH₃ | Ketohydrazone |

Table 1: Examples of Carbonyl Electrophiles for Hydrazone Synthesis.

The structures of the synthesized pyrazine-based hydrazones are typically confirmed using a combination of spectroscopic techniques. mdpi.com

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the pyrazine (B50134) ring protons, the CH=N proton (for aldimines), and the protons of the R groups from the carbonyl precursor. The NH proton of the hydrazone moiety also gives a characteristic signal. mdpi.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method is used to determine the types of carbon atoms present in the molecule. The C=N carbon of the hydrazone group has a characteristic chemical shift. mdpi.com

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C=N stretching vibration of the imine group and the N-H stretching vibration of the hydrazine moiety are key diagnostic peaks in the IR spectra of hydrazones. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. tsijournals.com

For instance, in the characterization of similar hydrazone structures, the presence of the azomethine group (-NHN=CH) is a defining feature. researchgate.net The formation of hydrazones from substituted hydrazines and carbonyl compounds is a widely studied reaction, and the resulting molecules are known for their diverse applications. researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The hydrazone derivatives of this compound are versatile intermediates for the synthesis of fused heterocyclic systems. The presence of the bromo substituent and the reactive C=N-NH- linkage allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrazine core.

One of the most important applications of 2-hydrazinopyrazine derivatives is in the synthesis of triazolo[4,3-a]pyrazines. nih.gov This fused bicyclic system is of significant interest in medicinal chemistry. nih.gov The synthesis can be achieved through various routes, often involving the cyclization of a hydrazinopyrazine precursor.

A common method involves the reaction of 2-hydrazinopyrazine with reagents that provide the single carbon atom required to complete the triazole ring. For example, reaction with triethyl orthoformate or other one-carbon synthons can lead to the formation of the fused triazole ring. nih.gov The reaction of 2-hydrazinopyrazines with aldehydes followed by oxidative cyclization is another efficient method for preparing jyoungpharm.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazines. thieme-connect.de

The general structure of a triazolo[4,3-a]pyrazine is shown below:

![General structure of a triazolo[4,3-a]pyrazine](https://i.imgur.com/example2.png)

The synthesis of these fused systems often involves a multi-step process, starting with the formation of a hydrazone, followed by an intramolecular cyclization. The reaction conditions for these cyclizations can vary, but they often require heating and may be catalyzed by acids or bases. researchgate.net The electronic properties of the starting materials can significantly influence the reaction rate and, in some cases, the regioselectivity of the cyclization. researchgate.net

| Precursor | Reagent | Fused Heterocycle | Reference |

| 2-Hydrazinopyrazine | Aldehyde, then Oxidant | jyoungpharm.orgCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrazine | thieme-connect.de |

| 2-Hydrazinopyrazine | Triethyl Orthoformate | jyoungpharm.orgCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrazine | nih.gov |

Table 2: Examples of Reagents for the Synthesis of Triazolo[4,3-a]pyrazines.

Synthesis of Pyrazole (B372694) and Pyrazine Derivatives from Hydrazones

Hydrazones derived from this compound are key intermediates in the synthesis of various heterocyclic systems, most notably pyrazoles. The formation of pyrazoles typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This cyclocondensation reaction is a fundamental and widely used method for constructing the pyrazole ring. nih.gov

The general synthetic route involves the condensation of a hydrazine with a β-diketone, which can lead to a mixture of regioisomers depending on the substitution pattern of the diketone. mdpi.com Another approach involves the reaction of hydrazones with α,β-unsaturated ketones, which initially form pyrazolines that can be subsequently oxidized to the corresponding pyrazoles. mdpi.com Furthermore, pyrazole derivatives can be synthesized through the palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org

Recent advancements in synthetic methodologies have also explored greener and more efficient routes. For instance, the use of a clean grinding technique has been reported for the synthesis of hydrazones and their subsequent dehydrative-cyclocondensation to yield pyrazole and pyrazine derivatives. scienceopen.com

A variety of research has focused on the synthesis of pyrazole-hydrazone derivatives, which have shown potential as anti-inflammatory agents. nih.gov These syntheses often involve the reaction of a pyrazole carbohydrazide (B1668358) with various carbonyl compounds to generate the target hydrazones. nih.gov

The following table summarizes different synthetic approaches to pyrazole derivatives that could be adapted from hydrazones of this compound.

| Reactants | Reaction Type | Key Features | Resulting Derivative |

| Hydrazine & 1,3-Diketone | Cyclocondensation | A fundamental method that can produce regioisomeric mixtures. nih.govmdpi.com | Substituted Pyrazoles |

| Hydrazone & α,β-Unsaturated Ketone | Cyclocondensation followed by Oxidation | Forms pyrazoline intermediate which is then oxidized. mdpi.com | Pyrazoles |

| Hydrazone & α-Bromo Ketone | Tandem Radical Addition/Intramolecular Cyclization | Visible-light catalyzed, mild conditions. organic-chemistry.org | 1,3,5-Trisubstituted Pyrazoles |

| Thiazole Carbohydrazide & Carbonyl Compounds | Solvent-Drop Grinding | Eco-friendly, solid-state method. scienceopen.com | Hydrazones |

| Thiazole Carbohydrazide & Active Methylene Compounds/Anhydrides | Dehydrative-Cyclocondensation | Eco-friendly, solid-state method. scienceopen.com | Pyrazole/Pyrazine Derivatives |

Nucleophilic Substitution at the Hydrazine Nitrogen Atoms

The hydrazine group in this compound contains two nitrogen atoms that can act as nucleophiles. The terminal amino group is generally more nucleophilic and can participate in reactions such as the formation of hydrazones with aldehydes and ketones. The secondary amine group of the hydrazine can also exhibit nucleophilicity. acs.org Substitution on this secondary amine can lead to distinct binding modes in biological systems. acs.org

Reactions Involving the Bromine Substituent

The bromine atom on the pyrazine ring is susceptible to replacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold. wisconsin.edu This reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to a substitution product. The pyrazine ring, being an electron-deficient aromatic system, facilitates this type of reaction. The presence of electron-withdrawing groups on the aromatic ring generally accelerates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.orgmasterorganicchemistry.com

The bromine atom of this compound can be displaced by a variety of nucleophiles. wisconsin.edu These include amines, thiols, and alcohols, allowing for the introduction of diverse functional groups onto the pyrazine ring. smolecule.com The reactivity in SNAr reactions is often influenced by the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com However, the reaction is generally feasible with bromo-substituted heterocycles. wisconsin.edu

The regioselectivity of SNAr reactions can be influenced by the presence of other substituents on the ring. epfl.chresearchgate.net For instance, in polyhalogenated pyridines, the position of nucleophilic attack can be directed by the electronic and steric effects of the substituents. epfl.chresearchgate.net

The following table provides examples of nucleophiles used in SNAr reactions.

| Nucleophile Type | Example Nucleophile | Potential Product |

| N-based | Amines | Aminopyrazine derivatives |

| O-based | Alcohols/Phenols | Alkoxy/Aryloxypyrazine derivatives |

| S-based | Thiols | Thioetherpyrazine derivatives |

| C-based | Carbon nucleophiles | Alkyl/Aryl substituted pyrazines |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to heteroaryl halides like this compound. organic-chemistry.org

Palladium catalysts are widely used for cross-coupling reactions involving aryl and heteroaryl halides. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net This reaction is highly valuable for synthesizing biaryl and heteroaryl-aryl compounds. nih.gov The cross-coupling of 2-pyridyl nucleophiles, which can be challenging, has been successfully achieved using specific catalyst systems. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.comnih.govbeilstein-journals.org

A typical Suzuki-Miyaura reaction involves the following components:

| Component | Function | Example |

| Aryl/Heteroaryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction has become a general and powerful method, replacing harsher traditional methods. wikipedia.org It is particularly useful for coupling a wide variety of amines with aryl halides, including heteroaryl halides. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst with an electron-rich phosphine (B1218219) ligand and a strong base. researchgate.net Practical methods have been developed for the amination of 2-bromopyridines, which are structurally related to this compound. researchgate.netnih.gov Challenges in the cross-coupling of substrates like 3-halo-2-aminopyridines, such as potential catalyst inhibition by the substrate, have been overcome with the development of specialized catalyst systems. nih.gov

Reductive Debromination Strategies

The removal of the bromine atom from the pyrazine ring via reduction is a key transformation for accessing 5-hydrazinopyrazine and its derivatives. This process, known as hydrodebromination, can be achieved through several catalytic methods. While specific studies on this compound are not extensively documented, strategies employed for analogous halopyrazines and other halo-aromatic systems are highly relevant.

Catalytic hydrogenation is a primary method for the dehalogenation of halopyrazines. thieme-connect.de This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. thieme-connect.deorganic-chemistry.org The reaction often requires the presence of a base to neutralize the hydrogen bromide formed during the reaction. thieme-connect.de Notably, the reduction of aryl bromides is generally more facile than that of aryl chlorides, proceeding under milder conditions and with lower catalyst loading. organic-chemistry.orgorganic-chemistry.org

An alternative and highly relevant strategy is catalytic transfer hydrogenation. This method avoids the direct use of flammable hydrogen gas by employing a hydrogen donor molecule that generates hydrogen in situ. nih.gov Hydrazine hydrate (B1144303) itself is a common and effective hydrogen donor in these reactions, particularly in the presence of a palladium catalyst. nih.govd-nb.infoorganic-chemistry.org This presents a potentially efficient pathway for the debromination of this compound, where the substrate's own functional group family could serve as the reducing agent source. Other hydrogen donors like sodium formate (B1220265) have also been used successfully for the reductive dehalogenation of halopyrazines in the presence of a palladium catalyst. thieme-connect.de

The chemoselectivity of these reductions is a critical consideration. Catalytic transfer hydrogenation using hydrazine hydrate and Pd/C has been shown to selectively reduce nitro groups in the presence of halogens on an aromatic ring, which suggests that the C-Br bond can remain intact under certain reductive conditions. nih.gov Conversely, conditions can be tailored to specifically target the C-Br bond while preserving other functional groups. organic-chemistry.orgorganic-chemistry.org For this compound, this allows for the selective removal of bromine to yield 5-hydrazinopyrazine.

| Method | Catalyst/Reagents | Key Features & Applicability | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., K₂CO₃) | Effective for halopyrazines; base scavenges HBr byproduct. Milder conditions compared to chlorides. | thieme-connect.deorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Avoids H₂ gas; hydrazine is an effective hydrogen donor. Selectivity is possible. | nih.govd-nb.info |

| Catalytic Transfer Hydrogenation | Sodium Formate, Pd(PPh₃)₄ | Used for dehalogenation of halopyrazinones, often under microwave irradiation. | thieme-connect.de |

| Photocatalytic Reduction | e.g., BiVO₄/BiOBr/Pd | Visible-light-mediated debromination; often used for environmental remediation of brominated compounds. | rsc.org |

Dual Reactivity and Selective Transformations of this compound

The presence of both a bromine atom and a hydrazine group on the pyrazine ring imparts dual reactivity to the molecule. This allows for selective transformations where one group reacts preferentially while the other remains unchanged, enabling the stepwise construction of complex derivatives. google.comgoogle.com

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and, more significantly, to a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, and Murahashi couplings, which allow for the formation of C-C, C-N, and C-S bonds. nih.govresearchgate.netresearchgate.net For instance, Suzuki coupling with arylboronic acids can introduce new aryl substituents at the 2-position. The chemoselectivity of these reactions is well-established, and conditions can be chosen to favor coupling at the C-Br bond without affecting the hydrazine moiety. gelest.comnih.gov

The hydrazine group, on the other hand, is a potent nucleophile. Its primary reactivity involves condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in the derivatization of hydrazines and is often pH-sensitive. nih.govresearchgate.net The hydrazine group can also be acylated or sulfonylated.

The key to harnessing the dual reactivity of this compound lies in chemoselectivity. By choosing the appropriate reagents and reaction conditions, either the bromo or the hydrazino group can be targeted.

Reaction at the Bromine: To functionalize the C-Br bond while leaving the hydrazine group untouched, one would typically employ reactions that are specific to aryl halides, such as Pd-catalyzed cross-couplings. The nucleophilicity of the hydrazine could be temporarily masked by conversion to a hydrazone or by using a suitable protecting group if it interferes with the desired coupling reaction.

Reaction at the Hydrazine: To react the hydrazine group selectively, condensation with a carbonyl compound is a straightforward approach. These conditions are generally mild and would not typically cleave or substitute the C-Br bond.

Stepwise Functionalization: A powerful synthetic strategy involves the sequential modification of both functional groups. For example, this compound could first undergo a Suzuki coupling to install a desired substituent at the 2-position. The resulting 2-aryl-5-hydrazinopyrazine could then be reacted with a ketone to form a complex hydrazone derivative. This stepwise approach, demonstrated in the synthesis of complex bis(indole) pyrazines, allows for the controlled and selective construction of highly functionalized pyrazine cores. nih.gov

| Functional Group Targeted | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-Br | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 2-Aryl-5-hydrazinopyrazine | nih.govresearchgate.net |

| C-Br | Stille Coupling | Ar-Sn(R)₃, Pd Catalyst | 2-Aryl-5-hydrazinopyrazine | nih.gov |

| C-Br | Nucleophilic Substitution | Strong Nucleophiles (e.g., alkoxides) | 2-Substituted-5-hydrazinopyrazine | rsc.org |

| -NHNH₂ | Hydrazone Formation | Aldehyde or Ketone (R₂C=O) | 2-Bromo-5-(2-alkylidenehydrazinyl)pyrazine | nih.gov |

| -NHNH₂ | Acylation | Acyl Chloride (RCOCl) | N'-(5-bromopyrazin-2-yl)acylhydrazide | researchgate.net |

Stability and Degradation Pathways of this compound

The stability of this compound is governed by the intrinsic properties of the bromopyrazine ring and the attached hydrazine functional group. While the pyrazine ring itself is a relatively stable aromatic system, the hydrazine moiety introduces potential routes for degradation. researchgate.net

Oxidative Degradation: Aryl hydrazines are susceptible to oxidation, which is a primary pathway for their degradation. nih.govnih.gov This process can be initiated by atmospheric oxygen (autoxidation), metal ions, or other oxidizing agents. nih.govbasicmedicalkey.com The oxidation of the hydrazine group can lead to the formation of reactive intermediates such as diazenes and aryl radicals, which can then undergo further reactions. nih.gov This can ultimately lead to cleavage of the carbon-hydrazine bond, releasing nitrogen gas and forming 2-bromopyrazine.

Hydrolytic Stability: The hydrazine group itself is generally stable towards hydrolysis. However, derivatives formed from it, such as hydrazones, are known to be labile to hydrolysis, particularly under acidic conditions. nih.govresearchgate.net The hydrolysis of a hydrazone derivative of this compound would regenerate the parent hydrazine and the corresponding carbonyl compound. The rate of this hydrolysis is highly pH-dependent. nih.govresearchgate.net

Thermal Stability: The thermal stability of hydrazine-containing compounds can be variable. Studies on hydrazine itself show that it decomposes at elevated temperatures to form ammonia, hydrogen, and nitrogen gas, through radical intermediates like N₂H₃ and NH₂. acs.orgresearchgate.net The presence of the bromopyrazine ring will influence this decomposition. Research on energetic materials has shown that incorporating a hydrazinium (B103819) salt can sometimes lower the decomposition temperature compared to the parent heterocycle. nih.gov Therefore, this compound may be expected to have moderate thermal stability, likely decomposing at elevated temperatures via pathways initiated by the hydrazine group.

pH Stability: The stability of this compound is also influenced by pH. As a weak base, the hydrazine moiety can be protonated in acidic solutions. This can affect its reactivity and stability. For example, protonation can increase its solubility in aqueous media but may also catalyze certain degradation reactions, such as hydrolysis of its derivatives. nih.govresearchgate.net In strongly basic conditions, the N-H protons may become acidic enough to be removed, which would also alter the compound's reactivity and stability profile.

| Factor | Potential Degradation Pathway | Key Intermediates/Products | Influencing Conditions | Reference |

|---|---|---|---|---|

| Oxidation | Oxidation of hydrazine moiety | Aryl radicals, diazenes, N₂ gas, 2-bromopyrazine | Presence of O₂, metal ions, light, heat | nih.govnih.govbasicmedicalkey.com |

| Hydrolysis (of derivatives) | Acid-catalyzed hydrolysis of hydrazone derivatives | Parent hydrazine, carbonyl compound | Low pH | nih.govresearchgate.net |

| Thermal Stress | Decomposition of hydrazine group and pyrazine ring | NH₃, N₂, H₂, N₂H₃, NH₂ radicals | High temperatures | acs.orgnih.gov |

| pH | Protonation or deprotonation of hydrazine group | Hydrazinium cation | Acidic or basic conditions | nih.govresearchgate.net |

Spectroscopic Characterization and Structural Analysis of 2 Bromo 5 Hydrazinopyrazine and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A combination of spectroscopic methods is essential for the unambiguous characterization of 2-Bromo-5-hydrazinopyrazine. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer complementary information that, when pieced together, provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the pyrazine (B50134) ring and identifying the various proton and carbon environments within the molecule.

For the related compound 5-bromo-2-hydrazinopyridine, ¹H and ¹³C NMR data have been reported. thieme-connect.com In the ¹H NMR spectrum of a similar compound, 2-Bromo-5-hydrazinylpyridine, run in DMSO-d6, the hydrazine (B178648) protons are expected to appear as a singlet around 8.2 ppm, while the pyridine (B92270) ring protons show signals between 7.5 and 8.5 ppm. ¹³C NMR is crucial for confirming the positions of the bromine and hydrazine substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-5-hydrazinylpyridine

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.2 | Singlet | Hydrazine protons (-NHNH₂) |

| ¹H | 7.5 - 8.5 | Multiplet | Pyridine ring protons |

| ¹³C | - | - | Confirms Br and hydrazine substitution patterns |

Data based on similar compounds and general spectroscopic principles.

The chemical shifts of the nuclei in this compound are sensitive to their electronic environment. Protonation of the nitrogen atoms in the pyrazine ring or the hydrazine group can cause significant changes in the NMR spectrum. rsc.orgnih.gov Studies on similar azoles like imidazoles and pyrazoles have shown that protonation leads to noticeable downfield shifts for the carbon atoms adjacent to the protonated nitrogen. fu-berlin.dersc.org For instance, the protonation of pyrazine with a strong acid results in observable changes in the ¹H and ¹⁵N chemical shifts, indicating salt formation. nih.gov The extent of these shifts can be influenced by the solvent used, with different media affecting the observed chemical shift changes. nih.gov In the case of 2-hydrazinopyrazine (2HP), NMR data has confirmed that protonation occurs at the nitrogen atoms of the pyrazine ring. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uantwerpen.be These methods probe the vibrational modes of the bonds within the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

For pyrazine and its derivatives, characteristic vibrational modes can be assigned to specific bonds and functional groups. researchgate.net In a related compound, 2-hydrazinopyrazine (2HP), the N-H stretching vibrations of the amine group are observed in the range of 3500–3220 cm⁻¹. rsc.org Specifically, symmetric and asymmetric stretching modes of the NH₂ group in 2HP were assigned to bands at 3456 cm⁻¹ and 3528 cm⁻¹, respectively. rsc.org The C-H stretching vibrations, indicative of the heteroaromatic structure, appear between 3000 and 3100 cm⁻¹. rsc.org

The pyrazine ring itself has several characteristic vibrations. The ring stretching modes for 2-chloropyrazine (B57796) have been reported at various frequencies, including 1561, 1515, 1198, 1176, 1133, and 1047 cm⁻¹ in the IR spectrum. researchgate.net The ring breathing mode, a collective vibration of the entire ring, is found at 1015 cm⁻¹ for pyrazine. researchgate.net For 2-chloropyrazine, this mode is observed at 1049 cm⁻¹ in the Raman spectrum. researchgate.net The C-Br stretching vibration is typically found in the lower frequency region of the infrared spectrum, generally between 750 and 500 cm⁻¹. docbrown.info

Table 2: Characteristic IR and Raman Vibrational Frequencies for Pyrazine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Compound Reference |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3528 | IR | 2-Hydrazinopyrazine rsc.org |

| N-H Stretch (symmetric) | 3456 | IR | 2-Hydrazinopyrazine rsc.org |

| C-H Stretch | 3000 - 3100 | IR | 2-Hydrazinopyrazine rsc.org |

| Pyrazine Ring Stretch | 1561, 1515, 1198, 1176, 1133, 1047 | IR | 2-Chloropyrazine researchgate.net |

| Ring Breathing Mode | 1049 | Raman | 2-Chloropyrazine researchgate.net |

| C-Br Stretch | 500 - 750 | IR | General alkyl bromides docbrown.info |

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. ddtjournal.com For this compound, the predicted monoisotopic mass is 187.96976 Da. uni.lu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for analyzing complex mixtures and trace amounts of substances. ddtjournal.com In LC-MS/MS, the initial molecule is fragmented, and the masses of the resulting fragments are analyzed, providing structural information. ddtjournal.com Chemical derivatization is often employed to improve ionization efficiency and achieve sensitive detection. ddtjournal.comddtjournal.com For instance, derivatization with reagents like 2-hydrazinopyridine (B147025) can enhance the detection of carboxylic acids in LC-ESI-MS/MS. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrN₄ | PubChemLite uni.lu |

| Monoisotopic Mass | 187.96976 Da | PubChemLite uni.lu |

| [M+H]⁺ | 188.97704 | PubChemLite uni.lu |

| [M+Na]⁺ | 210.95898 | PubChemLite uni.lu |

| [M-H]⁻ | 186.96248 | PubChemLite uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds with conjugated systems, such as the aromatic pyrazine ring. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For 2-hydrazinopyrazine (2HP), UV-Vis spectral data shows that the absorption is pH-dependent, indicating that protonation and deprotonation events affect the electronic structure of the molecule. rsc.org The UV-Vis spectra of 2HP were recorded as a function of pH, revealing shifts in the absorption maxima that correspond to different ionic species in solution. rsc.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis spectra and help in the assignment of electronic transitions. rsc.org

Electronic Transitions and Solvatochromism

The electronic absorption spectra of pyrazine derivatives, including this compound, are characterized by distinct electronic transitions. For the related compound 2-hydrazinopyrazine (2HP), theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311+G** level predicted absorption maxima at 226 nm and 291 nm in the gas phase. rsc.orgnih.gov These correspond to π → π* and n → π* transitions, respectively. rsc.orgnih.gov Experimental spectra in solution showed these bands at 236 nm and 320 nm. rsc.orgnih.gov

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts with the polarity of the solvent, is observed in these molecules. researchgate.netrsc.org For instance, in various solvents of differing polarity, a pronounced bathochromic (red) shift in both absorption and emission spectra is seen with increasing solvent polarity, which is attributed to the charge-transfer (CT) nature of the electronic transition. researchgate.net In a study on pyrazine-2-amidoxime, another pyrazine derivative, switching the solvent from water to acetonitrile (B52724) resulted in a hypsochromic (blue) shift of the π → π* absorption band. researchgate.net This sensitivity to the solvent environment highlights the changes in the electronic distribution of the molecule upon excitation. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a crucial experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org For hydrazone derivatives, X-ray diffraction has been used to elucidate their crystal structures, revealing key details about their solid-state conformation and packing. nih.govacs.org

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. wikipedia.orglibretexts.org

Conformational Analysis in the Solid State

In the solid state, molecules adopt specific conformations that are influenced by crystal packing forces and intermolecular interactions. For the related compound 2-bromo-6-hydrazinylpyridine, X-ray crystallography revealed that it crystallizes with two molecules having different conformations in the asymmetric unit. iucr.orgiucr.org Similarly, studies on 2-hydrazinopyridine (2HP) have shown that the pyrazine ring is a flat system connected to the hydrazine group by a single C-N bond, which allows for rotational isomerism. rsc.orgnih.gov DFT calculations have identified four possible conformers for 2HP, with small energy differences between them, indicating a dynamic equilibrium in other states. nih.gov The most stable conformer is determined by the relative orientation of the hydrazine group with respect to the pyrazine ring. rsc.orgnih.gov In the crystal structures of metal complexes of 2-hydrazinopyridine, the ligand often adopts a syn-conformation where both the pyridine and terminal hydrazine nitrogen atoms coordinate to the same metal ion. researchgate.net In contrast, in the dihydrochloride (B599025) salt of 2-hydrazinopyridine, both nitrogen atoms are protonated, forcing the molecule into an anti-conformation. researchgate.net

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound and its derivatives is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The hydrazine group is a potent hydrogen bond donor, while the pyrazine nitrogen atoms can act as acceptors. rsc.org In the crystal structure of 2-bromo-6-hydrazinylpyridine, N—H⋯N and bifurcated N—H⋯(N,N) hydrogen bonds link the molecules into chains. iucr.orgiucr.org Intramolecular hydrogen bonds can also occur, for example, between the hydrazine hydrogen and a ring nitrogen atom in certain conformers of 2-hydrazinopyrazine. rsc.org

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. A short Br⋯Br halogen bond has been observed in the crystal structure of 2-bromo-6-hydrazinylpyridine. iucr.orgiucr.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the structural and electronic properties of molecules like this compound. acs.orgresearchgate.net These methods allow for the optimization of molecular geometries, calculation of vibrational frequencies, and prediction of electronic properties, complementing experimental findings. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

DFT calculations are widely used to obtain optimized geometries and electronic properties of molecules. rsc.orgresearchgate.net For 2-hydrazinopyrazine, DFT calculations at the B3LYP/6-311+G** level have been used to determine the most stable conformer and to analyze its structural parameters. rsc.orgnih.gov The calculations show that the pyrazine ring is largely planar, with slight deformations caused by the hydrazine substituent. rsc.org The calculated bond lengths and angles generally show good agreement with experimental data where available, although discrepancies can arise because theoretical calculations are often performed on isolated molecules in the gas phase, while experimental data is from the solid state. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that help in understanding the electronic behavior and reactivity of a molecule. rsc.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. rsc.orgirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

For 2-hydrazinopyrazine, DFT calculations showed that the HOMO is primarily located on the pyrazine ring, while the LUMO is spread over the entire molecule, including the hydrazine group. rsc.orgnih.gov The HOMO → LUMO transition, therefore, involves a transfer of electron density from the pyrazine ring to the hydrazine group. rsc.orgnih.gov The calculated HOMO-LUMO energy gap for 2HP is approximately 3.10 eV, indicating high stability. rsc.org For 3-bromo-2-hydroxypyridine, the calculated HOMO-LUMO gap is significantly larger at around 5.4 eV. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density within a molecule. google.comdergipark.org.tr This analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule. dergipark.org.truni-muenchen.de By examining the interactions between "filled" Lewis-type (donor) orbitals and "empty" non-Lewis-type (acceptor) orbitals, it is possible to quantify the stabilizing effects of electron delocalization. uni-muenchen.deresearchgate.net

For 2-hydrazinopyrazine, a compound closely related to this compound, NBO analysis reveals significant intramolecular charge transfer dynamics. rsc.org The analysis of partial charges shows that all nitrogen atoms carry a negative charge, with the most negative charge located on the terminal nitrogen of the hydrazine group (N8). rsc.org Conversely, all hydrogen atoms possess a positive charge. rsc.org The carbon atom C2, situated between two nitrogen atoms in the pyrazine ring, carries a positive charge due to the electron-withdrawing effect of the adjacent nitrogen atoms. rsc.org

The most significant charge transfer interactions in 2-hydrazinopyrazine involve the delocalization of electron density from the pyrazine ring to the hydrazine group. rsc.org This is evident in the analysis of the frontier molecular orbitals (FMOs), where the Highest Occupied Molecular Orbital (HOMO) is primarily located over the pyrazine ring, and the Lowest Unoccupied Molecular Orbital (LUMO) is spread across the entire molecule, including the hydrazine moiety. rsc.org The energy gap between the HOMO and LUMO is calculated to be approximately 3.10 eV, indicating high chemical stability. rsc.org

While specific NBO data for this compound is not detailed in the available literature, the introduction of a bromine atom at the 2-position of the pyrazine ring is expected to influence the charge distribution and hyperconjugative interactions. Bromine, being a halogen, can participate in interactions through its lone pairs. materialsciencejournal.org A likely interaction would be the orbital overlap between a lone pair of the bromine atom, n(Br), and the antibonding orbitals (σ) of adjacent carbon-carbon bonds within the pyrazine ring. materialsciencejournal.org This type of n → σ interaction would lead to intramolecular charge transfer (ICT), increased electron density in the acceptor orbitals, and a corresponding stabilization of the molecule. materialsciencejournal.org

Table 1: Theoretical NBO Analysis of Major Hyperconjugative Interactions in 2-Hydrazinopyrazine This table is illustrative, based on findings for 2-hydrazinopyrazine, a closely related analogue.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| Pyrazine Ring (π) | Hydrazine Group (σ*) | High | π → σ* |

| Nitrogen Lone Pair (n) | Ring C-C (π*) | Moderate | n → π* |

| Nitrogen Lone Pair (n) | Ring C-N (π*) | Moderate | n → π* |

Molecular Dynamics Simulations (MDS) for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe the evolution of molecular positions and velocities, providing detailed insights into the structural, dynamical, and thermodynamical properties of the system. mdpi.com In the context of drug discovery and molecular analysis, MDS is invaluable for exploring the conformational landscape of a molecule, which encompasses all the possible three-dimensional arrangements it can adopt. cresset-group.com This allows for the identification of minimum-energy conformations, the assessment of molecular flexibility, and the characterization of transitions between different conformational states. nih.govcresset-group.com

The process typically involves placing the molecule in a simulated environment, often with explicit solvent molecules, and applying energy to allow the system to move and overcome energy barriers. mdpi.comcresset-group.com The resulting ensemble of structures represents the thermodynamically accessible conformations under the given conditions. cresset-group.com

For pyrazine derivatives, MDS has been effectively used to understand how structural modifications affect the molecule's spatial conformation. nih.govresearchgate.net Studies on the interaction of pyrazine derivatives with biomolecules like bovine serum albumin (BSA) have shown that these compounds can induce conformational changes in the protein, a finding supported by molecular dynamics simulations. nih.gov

In the case of 2-hydrazinopyrazine, theoretical calculations have identified several stable conformers with varying relative Gibbs free energies. rsc.org The most stable conformer (A) serves as the global minimum on the potential energy surface. Other conformers (B, C, and D) exist at higher energies, for instance, 4.98 kcal/mol, 1.16 kcal/mol, and 0.82 kcal/mol above the most stable structure, respectively. rsc.org These energy differences dictate the relative populations of each conformer at equilibrium.

An MDS study of this compound would provide a dynamic picture of its conformational behavior. The simulation would reveal the flexibility of the hydrazine side chain relative to the pyrazine ring and the potential for intramolecular hydrogen bonding. By tracking the root-mean-square deviation (RMSD) over the simulation time, one can assess the stability of the starting structure and the extent of conformational sampling. ui.ac.id Such simulations can map the energy landscape, revealing the most probable conformations and the energy barriers separating them, which is crucial for understanding its interactions with biological targets. cresset-group.com While specific MDS trajectory analyses for this compound are not presently available in the literature, the methodology is a standard and powerful approach for characterizing the dynamic nature of such heterocyclic compounds. ui.ac.idnih.gov

Table 2: Calculated Relative Gibbs Free Energies for Conformers of 2-Hydrazinopyrazine Based on theoretical calculations for the analogue compound 2-hydrazinopyrazine. rsc.org

| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|

| A | 0.00 |

| D | 0.82 |

| C | 1.16 |

| B | 4.98 |

Applications of 2 Bromo 5 Hydrazinopyrazine in Medicinal Chemistry and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis.lookchem.comnordmann.global

2-Bromo-5-hydrazinopyrazine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. lookchem.com Its value lies in the presence of both a bromine atom and a hydrazine (B178648) group, which allows for diverse chemical reactions and the construction of more complex molecules. nordmann.global This dual functionality makes it a versatile building block in drug discovery and development. lookchem.com

Synthesis of Biologically Active Pyrazine (B50134) Derivatives.researchgate.netrsc.org

The pyrazine ring is a significant N-heterocycle in organic chemistry due to its prevalence in natural products and its wide range of commercial applications, particularly in the development of bioactive components. researchgate.netrsc.org Pyrazine derivatives are known to exhibit a variety of pharmacological activities. researchgate.net The structural similarity of 2-hydrazinopyrazine to the anti-tuberculosis drug pyrazinamide (B1679903) has made it and its derivatives objects of significant research interest. rsc.org

Development of Antimicrobial Agents.lookchem.comjyoungpharm.org

This compound is utilized in the synthesis of compounds with antimicrobial properties. lookchem.com The broader class of pyrazine derivatives has been a focus of antimicrobial research. For instance, pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. jyoungpharm.org The general strategy often involves condensing a pyrazinoic acid hydrazide with various substituted aromatic aldehydes. jyoungpharm.org This structural modification can enhance the antimicrobial properties of the resulting compounds. jyoungpharm.org

In a specific example of creating antimicrobial agents from pyrazine precursors, a series of pyrazine carboxamides were synthesized and showed activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, in particular, demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazine Carboxamide (5d) | XDR S. Typhi | MIC | 6.25 mg/mL | mdpi.com |

| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | MIC | 3.125 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | MIC | 3.125 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivative (P6, P7, P9, P10) | P. aeruginosa | MIC | 25 µg/mL | rjpbcs.com |

Anticancer Research and Cytotoxicity Studies.lookchem.combenchchem.com

This compound is also a subject of interest in antitumor research for its potential to inhibit tumor growth. lookchem.com Derivatives of hydrazines, a class to which this compound belongs, have been tested against various cancer cell lines, with some showing significant cytotoxicity.

Research into related pyrazine-containing compounds has yielded promising results. For example, certain chalcone-pyrazine derivatives have demonstrated significant inhibitory effects against various human cancer cell lines. nih.gov One such derivative showed a remarkable IC₅₀ value of 0.012 μM against the MCF-7 breast cancer cell line. nih.gov

Table 2: Cytotoxicity of Selected Pyrazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Chalcone-Pyrazine Derivative (49) | A549 (Lung) | IC₅₀ | 0.13 | nih.gov |

| Chalcone-Pyrazine Derivative (49) | Colo-205 (Colon) | IC₅₀ | 0.19 | nih.gov |

| Chalcone-Pyrazine Derivative (50) | MCF-7 (Breast) | IC₅₀ | 0.18 | nih.gov |

| Chalcone-Pyrazine Derivative (51) | MCF-7 (Breast) | IC₅₀ | 0.012 | nih.gov |

| Chalcone-Pyrazine Derivative (51) | A549 (Lung) | IC₅₀ | 0.045 | nih.gov |

| Chalcone-Pyrazine Derivative (51) | DU-145 (Prostate) | IC₅₀ | 0.33 | nih.gov |

Anti-inflammatory and Analgesic Compounds.nih.govresearchgate.net

Derivatives of hydrazones, which can be synthesized from hydrazines like this compound, are known to exhibit anti-inflammatory and analgesic activities. nih.gov Various studies have explored the synthesis of new hydrazide derivatives and evaluated their potential to reduce inflammation. nih.gov For example, a series of pyrimidine (B1678525) derivatives synthesized through condensation reactions, which can involve hydrazinopyridine precursors, were screened for these properties. researchgate.net Some of these compounds exhibited up to 40% anti-inflammatory activity in relevant models. researchgate.net

Other Pharmacological Activities (e.g., Antioxidant, Herbicide, Phytotoxic).rsc.orgacs.org

The pyrazine scaffold is associated with a broad spectrum of biological activities beyond antimicrobial and anticancer effects. rsc.org Many pyrazine derivatives have been investigated for their herbicide and phytotoxic properties. rsc.org Furthermore, the antioxidant potential of hydrazine derivatives has been a subject of study. acs.org For example, derivatives of 4-hydrazinobenzoic acid have shown significant antioxidant properties in various in vitro assays, with some compounds exhibiting radical scavenging activity comparable to the standard butylated hydroxylanisole (BHA). acs.org

Table 3: Antioxidant Activity of Selected Hydrazine Derivatives

| Compound Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives (3, 5-9) | DPPH | % Scavenging | 70-72% | acs.org |

| 4-Hydrazinobenzoic Acid Derivatives (1-10) | ABTS | % Scavenging | 80-85% | acs.org |

Scaffold for c-Met Inhibitors and GABA Receptor Modulators.benchchem.comnih.govbenchchem.com

The structural framework of this compound is valuable for developing molecules that can interact with specific biological targets, such as the c-Met kinase and GABA receptors.

The triazolo[4,3-a]pyrazine scaffold, which can be synthesized from 2-hydrazinopyrazine derivatives, is recognized as a privileged structure in pharmaceutical research. Derivatives of this scaffold have shown potent inhibitory effects on kinases like c-Met, which are crucial in cancer progression. The bromo-chloro substitution on this scaffold can enhance its binding to target proteins, leading to IC₅₀ values below 10 nM for c-Met inhibition.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are targets for a variety of drugs. google.com Certain heterocyclic compounds can act as allosteric modulators of GABA-A receptors. nih.gov While direct synthesis of GABA receptor modulators from this compound is not explicitly detailed in the provided context, the synthesis of various heterocyclic scaffolds, a common strategy in medicinal chemistry, suggests its potential as a starting material for such compounds. nih.gov

Precursor for Drug Analogs (e.g., Pyrazinamide Analogs)

This compound serves as a valuable starting material for the synthesis of analogs of established drugs, most notably pyrazinamide (PZA). PZA is a critical first-line medication for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. ijpsjournal.comnih.gov The rise of drug-resistant tuberculosis strains has created an urgent need for new, more effective antitubercular agents. ijpsjournal.comnih.gov

The structural similarity of this compound to PZA—both possessing the core pyrazine ring—makes it an ideal scaffold for creating novel derivatives. The hydrazine group (-NHNH₂) can be readily converted into various other functional groups or used in condensation reactions to form hydrazones, while the bromine atom can be replaced through cross-coupling reactions. These modifications allow for systematic alterations to the molecule's electronic properties, lipophilicity, and steric profile, which are key determinants of pharmacological activity.

Research into pyrazinamide analogs has shown that modifications to the pyrazine ring and its substituents can lead to compounds with improved potency and activity against resistant bacterial strains. ijpsjournal.comsemanticscholar.org For example, studies on pyrazinamide derivatives have demonstrated that certain substitutions can enhance the drug's ability to inhibit bacterial growth. semanticscholar.org The development of new analogs from precursors like this compound represents a promising strategy in the ongoing effort to combat drug-resistant tuberculosis. ijpsjournal.comnih.gov

| Compound | Target | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Pyrazinamide (Reference) | M. tuberculosis H37Rv | 100 µg/mL | semanticscholar.org |

| Pyrazinamide Analog 5d | M. tuberculosis H37Rv | <6.25 µg/mL | semanticscholar.org |

| Pyrazinamide Analog 5g | M. tuberculosis H37Rv | <6.25 µg/mL | semanticscholar.org |

Applications in Coordination Chemistry

The hydrazine moiety of this compound is a key functional group for applications in coordination chemistry. Through condensation reactions with aldehydes or ketones, it is converted into hydrazone ligands, which are highly effective at binding to metal ions.

Hydrazones derived from hydrazinopyrazine are excellent chelating agents. arabjchem.orgnih.gov These ligands typically possess multiple donor atoms (nitrogen and oxygen) that can coordinate with a central metal ion to form stable, ring-like structures known as chelates. arabjchem.orgbendola.commdpi.com The pyrazine nitrogen, the azomethine nitrogen (-C=N-), and often an oxygen atom from the aldehyde/ketone precursor can all participate in bonding, making these ligands tridentate (three-point attachment). arabjchem.orgbendola.com The bromine atom on the pyrazine ring can also influence the electronic properties of the ligand, which in turn affects the stability and properties of the resulting metal complex.

A variety of transition metal complexes have been synthesized using hydrazone ligands derived from pyrazine-based hydrazides. arabjchem.orgeurjchem.com The general synthetic route involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent, often under reflux. arabjchem.orgresearchgate.net The resulting complexes are then characterized using a range of analytical techniques to determine their structure and properties.

Common characterization methods include:

Elemental Analysis: To confirm the metal-to-ligand stoichiometry. eurjchem.commdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-N) upon complexation. arabjchem.orgnih.gov

NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes in solution. arabjchem.org

X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination geometry (e.g., octahedral, tetrahedral, square pyramidal) of the complex in the solid state. eurjchem.comresearchgate.net

Thermal Analysis (TGA): To study the thermal stability of the complexes. arabjchem.orgnih.gov

These studies have revealed diverse coordination geometries, including octahedral structures for complexes of Mn(II), Co(II), and Ni(II), and tetrahedral geometries for Zn(II) and Cd(II) complexes with related hydrazone ligands. arabjchem.org

| Complex Formula | Metal Ion | Color | Geometry | Reference |

|---|---|---|---|---|

| [Mn(L)(Cl)(H₂O)₂] | Mn(II) | Dark Brown | Octahedral | arabjchem.org |

| [Co(L)(Cl)(H₂O)₂] | Co(II) | Dark Green | Octahedral | arabjchem.org |

| [Ni(L)(Cl)(H₂O)₂] | Ni(II) | Green | Octahedral | arabjchem.org |

| [Cu(L)(Cl)(H₂O)₂] | Cu(II) | Greenish Brown | Octahedral | arabjchem.org |

| [Zn(L)(H₂O)] | Zn(II) | Yellow | Tetrahedral | arabjchem.org |

Note: 'L' represents a tridentate ONO donor hydrazone ligand derived from a pyrazine carbohydrazide (B1668358).

A significant area of research is the biological evaluation of these metal-hydrazone complexes. It has been frequently observed that the biological activity of hydrazone ligands is enhanced upon chelation with metal ions. mdpi.comscribd.com This enhancement is often explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

Complexes derived from pyrazine hydrazones have been screened for a range of biological activities, including antibacterial, antifungal, and antimalarial properties. arabjchem.orgmdpi.comresearchgate.net Studies consistently show that the metal complexes exhibit greater inhibitory activity against various bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) compared to the free hydrazone ligand. arabjchem.orgmdpi.com The choice of metal ion can also significantly influence the spectrum and potency of the biological activity. mdpi.com

Potential in Material Science and Fluorescent Probes

The unique electronic and structural features of pyrazine derivatives make them promising candidates for applications in materials science, particularly in the development of fluorescent probes. researchgate.net Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or reactive oxygen species, by producing a measurable change in their fluorescence properties. mdpi.comthno.org

Derivatives of this compound are well-suited for this purpose. The pyrazine ring is an electron-deficient system that can be incorporated into donor-π-acceptor architectures, which are common in fluorescent dyes. mdpi.com The hydrazine group can be used to link the pyrazine core to other aromatic systems or to act as a recognition site for an analyte. Condensation of the hydrazine with an appropriate aldehyde can create a Schiff base, a linkage that is often employed in the design of "turn-on" fluorescent sensors. researchgate.netnih.gov For example, a probe might be non-fluorescent in its native state but become highly fluorescent upon binding to a target metal ion like Zn²⁺ or Cd²⁺. researchgate.net The bromine atom provides a convenient handle for Suzuki or other cross-coupling reactions, allowing the pyrazine unit to be integrated into larger, more complex conjugated systems for advanced optical materials. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how specific structural modifications influence their therapeutic or other functional properties.

Key structural elements that can be varied include:

Modification of the Hydrazone Moiety: When the hydrazine is converted to a hydrazone, the nature of the aldehyde or ketone used for the condensation provides a major point of diversity. Aromatic rings with different substituents (halogens, alkyl, alkoxy groups) can be introduced. SAR studies have shown that the type and position of these substituents can dramatically affect antimicrobial or anticancer potency. mdpi.complos.org For instance, in some series, the presence of electron-withdrawing groups has been found to increase biological efficacy.

The Metal Center: In coordination complexes, the choice of the metal ion is a critical determinant of activity. SAR studies in this context compare the biological effects of a series of complexes with the same ligand but different metal centers (e.g., Cu(II), Ni(II), Co(II), Zn(II)). mdpi.com

These studies provide a rational basis for the design of new, more potent analogs by identifying the structural features that are crucial for a desired biological effect. frontiersin.orgnih.gov

Future Directions and Emerging Research Trends

Green Chemistry Approaches in the Synthesis of 2-Bromo-5-hydrazinopyrazine

The synthesis of pyrazine (B50134) derivatives is an area of intense research, with a growing emphasis on environmentally benign methods. tandfonline.com Future efforts in synthesizing this compound are expected to pivot towards green chemistry to enhance efficiency and sustainability.

One promising avenue is the adoption of biocatalytic methods . The use of enzymes, such as transaminases (ATAs), has been successfully demonstrated for the synthesis of substituted pyrazines. nih.gov This chemo-enzymatic strategy involves the amination of α-diketone precursors, which then undergo oxidative dimerization to form the pyrazine ring. nih.gov Researchers have also developed continuous-flow systems using immobilized enzymes like Lipozyme® TL IM, which catalyzes the formation of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol at mild temperatures. rsc.org Adapting such biocatalytic systems could offer a highly selective and environmentally friendly route to this compound and its derivatives, minimizing waste and avoiding harsh reagents.

Another key trend is the development of one-pot synthesis protocols . These methods are cost-effective and environmentally benign, reducing the number of intermediate purification steps and thus saving time and resources. researchgate.net The application of such a strategy would be a significant improvement over classical multi-step synthetic routes.

Advanced Computational Modeling for Drug Design and Material Properties

Computational chemistry provides powerful tools to predict the properties of molecules like this compound, accelerating research and reducing the need for extensive empirical testing.

Density Functional Theory (DFT) is a key technique for investigating molecular structure, stability, and reactivity. mdpi.comkbhgroup.in For the parent compound 2-hydrazinopyrazine, DFT calculations have been used to identify the most stable conformational structures, analyze the distribution of partial charges, and model acid-base equilibria in solution. nih.gov Similar in-silico studies on this compound would provide fundamental insights into its electronic properties, how the bromine substituent influences the molecule's geometry and reactivity, and its potential to interact with biological targets. researchgate.net

Furthermore, computational tools can predict key physicochemical data. For instance, the predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, offering data that can be used in advanced analytical techniques like ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 188.97704 | 125.5 |

| [M+Na]+ | 210.95898 | 137.2 |

| [M-H]- | 186.96248 | 129.2 |

| [M+NH4]+ | 206.00358 | 145.4 |

| [M+K]+ | 226.93292 | 126.1 |

| [M+H-H2O]+ | 170.96702 | 123.8 |

Data sourced from PubChemLite. uni.lu

For drug design, molecular docking simulations can be employed to predict how this compound and its derivatives might bind to the active sites of proteins, helping to identify potential therapeutic targets. nih.gov This computational screening can prioritize compounds for synthesis and biological testing, making the drug discovery process more efficient.

Exploration of Novel Reaction Pathways and Catalytic Systems

Modern organic synthesis is driven by the discovery of novel catalytic systems that enable efficient and selective bond formation. For this compound, moving beyond traditional condensation reactions towards advanced catalytic methods represents a significant area of future research.

One such advancement is the use of pincer complexes based on earth-abundant metals like manganese. acs.orgnih.gov Manganese pincer catalysts have been shown to effectively catalyze the acceptorless dehydrogenative coupling of amino alcohols to form pyrazine derivatives. acs.orgnih.gov These reactions are highly atom-economical and sustainable, producing only water and hydrogen gas as byproducts. nih.gov Exploring the use of such catalysts for the synthesis of hydrazinopyrazines could provide a novel and green manufacturing process. acs.orghbni.ac.inmdpi.com

Additionally, palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. tandfonline.com The bromine atom on the this compound ring is an ideal handle for such transformations, allowing for the introduction of a wide variety of substituents. This would enable the creation of a diverse library of derivatives for further study.

Multicomponent reactions , where multiple starting materials are combined in a single step to form a complex product, also offer an efficient pathway to novel pyrazine-based scaffolds. tandfonline.com

Development of High-Throughput Screening for Biological Activities

Given the broad spectrum of pharmacological activities associated with pyrazine compounds—including anticancer, anti-inflammatory, antibacterial, and antioxidant effects—a key future direction is the systematic evaluation of this compound's biological potential. researchgate.netHigh-Throughput Screening (HTS) is the essential technology for this endeavor. nih.govpharmtech.comtechnologynetworks.com

HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets to identify "hits." nih.govaccscience.com An HTS campaign for this compound and its synthesized derivatives would involve screening these compounds against large panels of assays, such as:

Cell-based assays to identify effects on cancer cell lines, pathogens, or specific cellular pathways. accscience.comnih.gov

Target-based assays using purified proteins to find inhibitors of specific enzymes, such as kinases or proteases. accscience.com

Phenotypic screening to discover compounds that produce a desired change in a cell's phenotype without a preconceived target. accscience.com

Applications in Other Scientific Disciplines

Beyond medicine, the unique chemical structure of this compound suggests its potential utility in other scientific fields, particularly materials science and agrochemistry.

In materials science , nitrogen-containing heterocyclic ligands like pyrazine are extensively used to construct coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials can exhibit interesting properties such as photoluminescence, magnetism, and porosity, with applications in sensing, gas adsorption, and catalysis. nih.govacs.org The multiple nitrogen atoms in this compound make it a candidate as a 'hinged' or multi-dentate organic linker for creating novel 1D, 2D, or 3D coordination polymers with unique structural and functional properties. tandfonline.compreprints.org

In agrochemistry , pyrazine derivatives are used in the development of crop protection agents. The reactive sites on this compound could be used as a starting point for the synthesis of new herbicides or fungicides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.